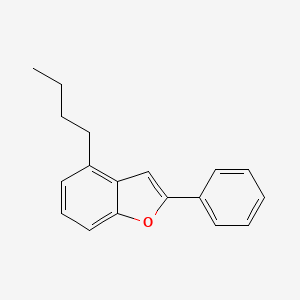
2-(5-(tert-Butyl)pyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(tert-Butyl)pyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(tert-Butyl)pyridin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-bromopyridine.
Grignard Reaction: The 3-bromopyridine undergoes a Grignard reaction with tert-butyl magnesium chloride to introduce the tert-butyl group at the 5-position of the pyridine ring.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide to form the acetic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 2-(5-(tert-Butyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(5-(tert-Butyl)pyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(5-(tert-Butyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group and the pyridine ring allows the compound to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
類似化合物との比較
2-(Pyridin-3-yl)acetic Acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic Acid: Contains a pyrazine ring instead of a pyridine ring, leading to different applications and biological activities.
Uniqueness: The presence of the tert-butyl group in 2-(5-(tert-Butyl)pyridin-3-yl)acetic acid imparts unique steric and electronic effects, making it distinct from other similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2-(5-tert-butylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-4-8(5-10(13)14)6-12-7-9/h4,6-7H,5H2,1-3H3,(H,13,14) |
InChIキー |
DAHOTLWHDHBLLB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CN=CC(=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
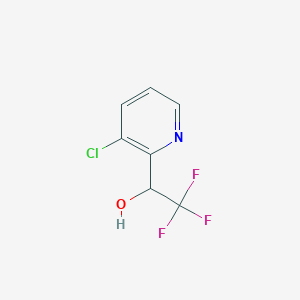
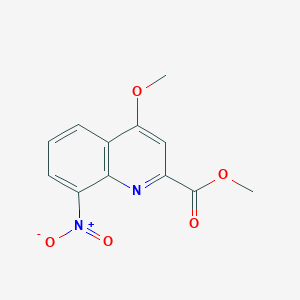
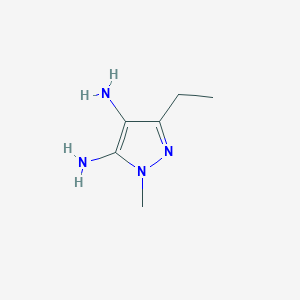
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
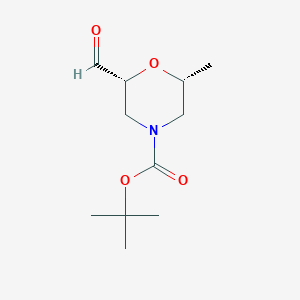
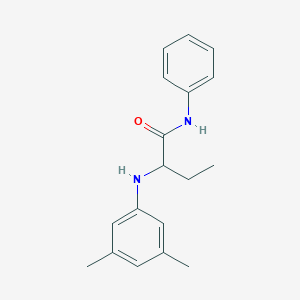

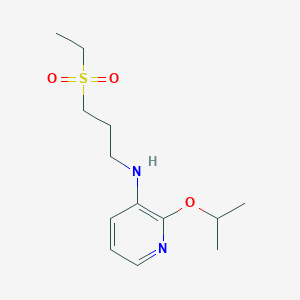
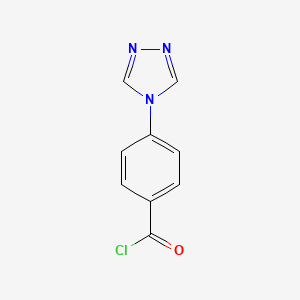

![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)
